

Application Notes and Protocols: Telaglenastat in Vitro Assay for Glutaminase Activity

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro enzymatic assay to determine the activity of glutaminase (GLS) and to evaluate the inhibitory potential of compounds such as **Telaglenastat** (CB-839). Additionally, it includes relevant quantitative data for **Telaglenastat** and diagrams illustrating the experimental workflow and the targeted metabolic pathway.

Introduction

Glutaminase is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate. [1] This reaction is a critical entry point for glutamine into cellular metabolism, providing carbon and nitrogen for the synthesis of other amino acids, lipids, and for energy production through the tricarboxylic acid (TCA) cycle.[2][3] In many cancer cells, there is an increased reliance on glutamine metabolism, making glutaminase a compelling therapeutic target.[2][4][5]

Telaglenastat (CB-839) is a potent and selective inhibitor of glutaminase 1 (GLS1), which includes the splice variants KGA and GAC.[6][7]

Principle of the Assay

The glutaminase activity is determined using a coupled enzymatic assay. Glutaminase converts L-glutamine to L-glutamate. The amount of glutamate produced is then quantified in a secondary reaction catalyzed by glutamate dehydrogenase (GDH). In this reaction, glutamate is converted to α -ketoglutarate, with the simultaneous reduction of NADP+ to NADPH. The rate of NADPH generation, which is directly proportional to the glutaminase activity, is monitored by



measuring the increase in fluorescence at an emission wavelength of 460 nm with an excitation wavelength of 340 nm.[8][9][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Telaglenastat (CB-839)

Target/System	IC50 Value	Notes	Reference
Recombinant Human GAC (rHu-GAC)	24 nM	[8][10]	
Endogenous Glutaminase (Mouse Kidney)	23 nM	[6]	
Endogenous Glutaminase (Mouse Brain)	28 nM	[6]	
A549 Cells (antiproliferative activity)	26 nM	72-hour incubation	[6]
HCT116 Cells (antiproliferative activity)	28 nM	[8]	
CAKI-1 Cells (antiproliferative activity)	40 nM	5-day incubation	[6]
HCC1806 Cells (antiproliferative activity)	100 nM	[8]	
TNBC Cell Lines	20-55 nM	[8]	

Experimental Protocols Materials and Reagents



- Recombinant human glutaminase C (rHu-GAC)
- Telaglenastat (CB-839)
- L-Glutamine
- Glutamate Dehydrogenase (GDH)
- NADP+ (Nicotinamide adenine dinucleotide phosphate)
- NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) for standard curve
- Tris-Acetate Buffer (50 mM, pH 8.6)
- Potassium Phosphate (K2HPO4, 150 mM)
- EDTA (0.25 mM)
- Bovine Serum Albumin (BSA, 0.1 mg/mL)
- Dithiothreitol (DTT, 1 mM)
- Triton X-100 (0.01%)
- DMSO (Dimethyl sulfoxide)
- 96-well black microtiter plates
- Fluorescence microplate reader

Assay Buffer Preparation

Prepare an assay buffer containing 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Triton X-100.[8][9]

Procedure for Glutaminase Activity Assay and Telaglenastat IC50 Determination

· Preparation of Reagents:



- Prepare a stock solution of **Telaglenastat** in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.
- Prepare stock solutions of L-glutamine and NADP+ in the assay buffer.
- Prepare a stock solution of GDH in the assay buffer.
- Prepare a stock solution of rHu-GAC in the assay buffer.
- Assay Reaction Setup:
 - $\circ~$ The final reaction volume is typically 15-50 $\mu L.$ All reactions should be performed in duplicate or triplicate.
 - To measure the inhibitory effect of **Telaglenastat**, pre-mix the inhibitor (prepared in DMSO) with L-glutamine and GDH.[8][9]
 - The final concentrations in the reaction should be:
 - rHu-GAC: 2 nM[8][9]
 - L-Glutamine: 10 mM[8][9]
 - GDH: 6 units/mL[8][9]
 - NADP+: 2 mM[8][9]
 - DMSO: 2%[8][9]
 - Include control reactions:
 - No inhibitor control: Contains all reaction components with DMSO instead of Telaglenastat.
 - No enzyme control: Contains all reaction components except for rHu-GAC to measure background fluorescence.
 - Glutamate control: To ensure the coupling enzyme (GDH) is active, set up reactions with varying known concentrations of glutamate (1 to 75 μM) and NADP+ to monitor their

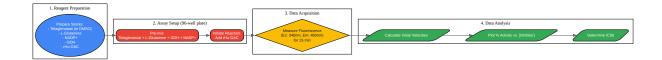


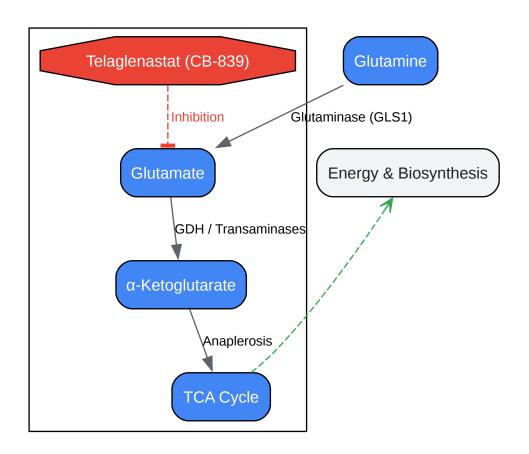
conversion to α-ketoglutarate and NADPH.[8][9]

- Initiation of the Reaction:
 - Initiate the enzymatic reactions by adding rHu-GAC to the wells containing the substrate and inhibitor mixture.[8][9]
- Measurement of NADPH Generation:
 - Immediately after initiating the reaction, place the 96-well plate in a fluorescence microplate reader.
 - Monitor the generation of NADPH by measuring the fluorescence intensity every minute for 15 minutes.[8][9]
 - Use an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8][9]
- Data Analysis:
 - Convert the relative fluorescence units (RFU) to the concentration of NADPH (μM) using a standard curve generated with known concentrations of NADPH.[8][9]
 - Calculate the initial reaction velocities by fitting the first 5 minutes of each progress curve to a straight line.[8][9]
 - To determine the IC50 value for **Telaglenastat**, plot the percentage of glutaminase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter doseresponse equation.[8]

Visualizations







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